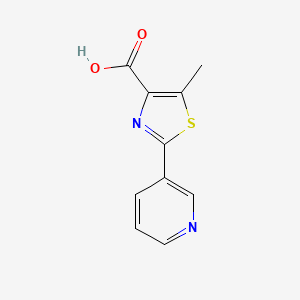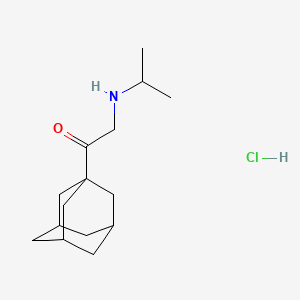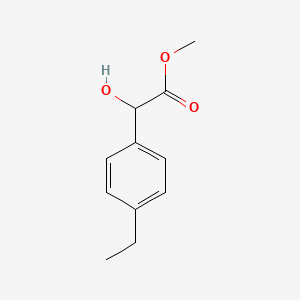
5-Methylpyridine-2-carbothioamide
Overview
Description
5-Methylpyridine-2-carbothioamide is an organic compound with the chemical formula C7H8N2S. It features a pyridine ring substituted with a methyl group at the 5-position and a carbothioamide group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s worth noting that pyridinecarbothioamides, a class of compounds to which 5-methylpyridine-2-carbothioamide belongs, have shown potential for development as orally active anticancer metallodrugs, with high selectivity towards plectin . Plectin is a versatile cytoskeletal linker protein involved in maintaining cell integrity, cellular dynamics, and signaling .
Biochemical Pathways
For instance, certain pyridinecarbothioamides have been found to inhibit bacterial phosphopantetheinyl transferase, attenuating secondary metabolism and thwarting bacterial growth .
Result of Action
Related compounds have demonstrated significant effects, such as the inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylpyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 5-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the carbothioamide derivative . Another method involves the direct reaction of 5-methylpyridine-2-carboxylic acid with ammonium thiocyanate in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives .
Scientific Research Applications
5-Methylpyridine-2-carbothioamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2-carbothioamide: Similar in structure but with a chlorine substituent instead of a methyl group.
Pyridine-2-carbothioamide: Lacks the methyl group at the 5-position.
Uniqueness
5-Methylpyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-methylpyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVXONLVAPTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)
![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)









![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)


